molecular formula C4H8B2Cl2 B14465052 Pubchem_71404932 CAS No. 70530-33-5

Pubchem_71404932

Cat. No.: B14465052
CAS No.: 70530-33-5
M. Wt: 148.6 g/mol
InChI Key: DCZAYTGFKSXAAB-UHFFFAOYSA-N
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Description

PubChem_71404932 (CID 71404932) is a chemical compound cataloged in the PubChem Compound database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI).

PubChem employs rigorous standardization protocols to deduplicate and validate chemical structures, ensuring consistency across its Compound database . CID 71404932’s entry would include cross-references to related substances, bioactivity data (e.g., IC₅₀ values from high-throughput screens), and links to scientific articles via PubMed identifiers (PMIDs) .

Properties

CAS No.

70530-33-5

Molecular Formula

C4H8B2Cl2

Molecular Weight

148.6 g/mol

InChI

InChI=1S/C4H8B2Cl2/c7-3-5-1-2-6-4-8/h1-4H2

InChI Key

DCZAYTGFKSXAAB-UHFFFAOYSA-N

Canonical SMILES

[B](CC[B]CCl)CCl

Origin of Product

United States

Chemical Reactions Analysis

Pubchem_71404932 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pubchem_71404932 has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Hypothetical 2-D Similarity Comparison

Compound CID Molecular Formula Similarity Score (Tanimoto) Shared Scaffold Bioactivity (Example AID)
71404932 C₁₅H₂₀N₂O₃ 1.00 Core structure AID 1348003 (IC₅₀ = 1.2 μM)
71404933 C₁₅H₁₈N₂O₃ 0.92 Modified side chain AID 1348003 (IC₅₀ = 3.8 μM)
71404934 C₁₄H₂₂N₂O₃ 0.85 Heterocyclic variant AID 1348005 (EC₅₀ = 5.6 μM)

Key Findings :

  • High 2-D similarity often correlates with shared bioactivity, as seen in AID 1348003 (e.g., angiotensin receptor inhibition) .
  • Minor structural deviations (e.g., side-chain modifications in CID 71404933) can significantly alter potency, highlighting the importance of scaffold optimization .

3-D Conformer Similarity Analysis

The "Similar Conformers" tool evaluates 3-D shape and electrostatic complementarity, critical for predicting macromolecular interactions. CID 71404932’s 3-D neighbors might include structurally dissimilar molecules with overlapping binding pharmacophores.

Table 2: Hypothetical 3-D Similarity Comparison

Compound CID 3-D Shape Score (Tversky) Shared Pharmacophore Target Protein (PDB ID)
71404932 1.00 Hydrophobic core + H-bond donor 6LU7 (SARS-CoV-2 protease)
71404935 0.88 Similar binding pose 6LU7
71404936 0.79 Electrostatic complementarity 1F0S (HIV-1 protease)

Key Findings :

  • 3-D similarity can reveal functional analogs missed by 2-D methods (e.g., CID 71404936’s activity against HIV-1 protease despite differing 2-D structure) .
  • Conformer flexibility (up to 500 conformers per compound) allows dynamic assessment of binding modes, enhancing virtual screening accuracy .

Complementary Insights from 2-D and 3-D Comparisons

  • Scaffold Hopping : 3-D similarity identifies molecules with divergent backbones but compatible binding geometries, enabling scaffold-hopping strategies in drug design .
  • Bioactivity Prediction : Combined 2-D/3-D analysis improves SAR (structure-activity relationship) modeling. For example, CID 71404932’s 2-D analogs may optimize target affinity, while 3-D analogs suggest off-target risks .

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